![molecular formula C10H12O2 B13637513 3-{Bicyclo[4.1.0]heptan-2-yl}prop-2-ynoic acid](/img/structure/B13637513.png)
3-{Bicyclo[4.1.0]heptan-2-yl}prop-2-ynoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{Bicyclo[4.1.0]heptan-2-yl}prop-2-ynoic acid is a compound characterized by its unique bicyclic structure. This compound is part of the bicyclo[4.1.0]heptane family, which is known for its strained ring system and potential for various chemical transformations. The presence of the prop-2-ynoic acid moiety adds to its reactivity and versatility in synthetic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-{Bicyclo[4.1.0]heptan-2-yl}prop-2-ynoic acid typically involves the cycloisomerization of 1,6-enynes using transition metal catalysts such as platinum (II) or gold (I) . This method leverages the release of cyclopropyl ring strain to drive the reaction forward. The reaction conditions often include mild temperatures and the presence of a coordinating metal species to facilitate the ring-opening process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scalable cycloisomerization processes using robust and cost-effective catalysts. The use of continuous flow reactors could enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-{Bicyclo[4.1.0]heptan-2-yl}prop-2-ynoic acid can undergo a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of saturated or partially saturated products.
Substitution: The presence of the prop-2-ynoic acid moiety allows for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) are typical reducing conditions.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of the bicyclo[4.1.0]heptane core, such as alcohols, ketones, and substituted alkenes.
Aplicaciones Científicas De Investigación
3-{Bicyclo[4.1.0]heptan-2-yl}prop-2-ynoic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the development of new materials with specific mechanical and chemical properties.
Mecanismo De Acción
The mechanism of action of 3-{Bicyclo[4.1.0]heptan-2-yl}prop-2-ynoic acid involves its interaction with molecular targets through its strained ring system and reactive functional groups. The compound can undergo ring-opening reactions, which release strain energy and facilitate further chemical transformations. These reactions often involve coordination to metal species or nucleophilic attack by biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
3-{Bicyclo[4.1.0]heptan-2-yl}prop-2-ynoic acid is unique due to its specific ring strain and the presence of the prop-2-ynoic acid moiety. This combination allows for a wide range of chemical reactions and applications that are not as readily achievable with other bicyclic compounds.
Propiedades
Fórmula molecular |
C10H12O2 |
|---|---|
Peso molecular |
164.20 g/mol |
Nombre IUPAC |
3-(2-bicyclo[4.1.0]heptanyl)prop-2-ynoic acid |
InChI |
InChI=1S/C10H12O2/c11-10(12)5-4-7-2-1-3-8-6-9(7)8/h7-9H,1-3,6H2,(H,11,12) |
Clave InChI |
NOYJLDWJXSJWRL-UHFFFAOYSA-N |
SMILES canónico |
C1CC2CC2C(C1)C#CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


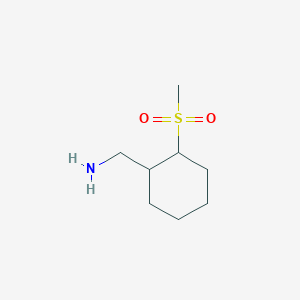
![(R)-[2-Chloro-6-(3-methylmorpholino)-4-pyrimidinyl]methanol](/img/structure/B13637439.png)
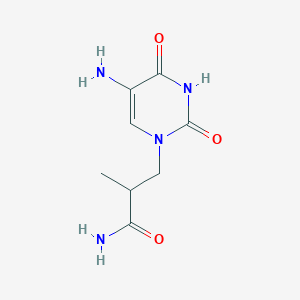
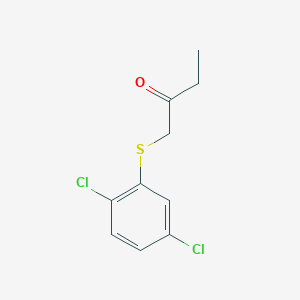
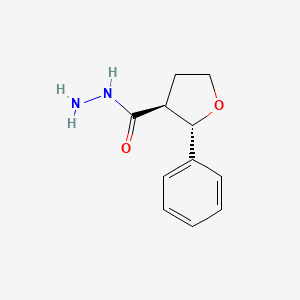
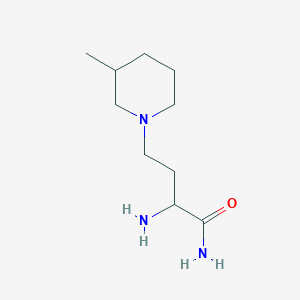
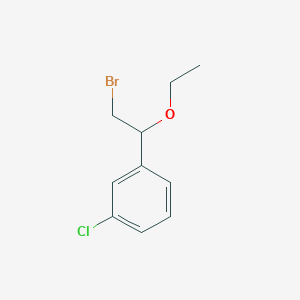
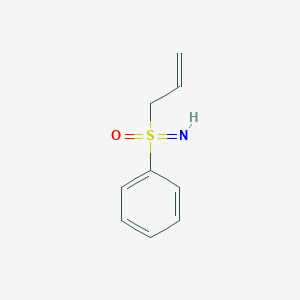
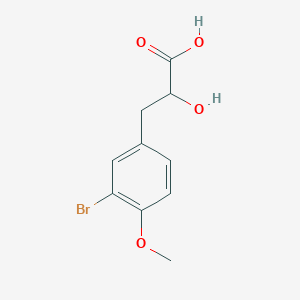
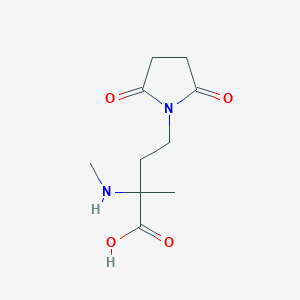
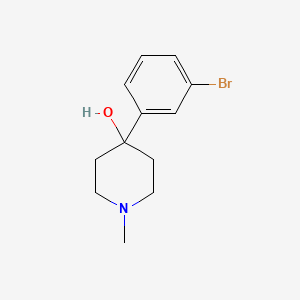
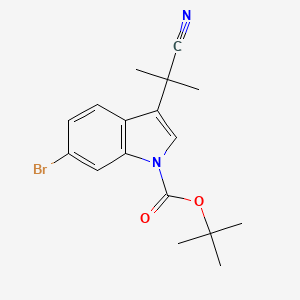
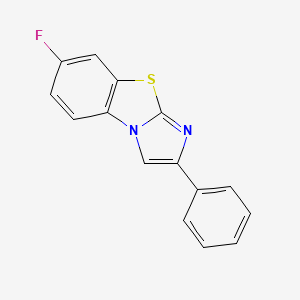
![ethyl 4H,5H,6H,7H-thieno[2,3-c]pyridine-7-carboxylate](/img/structure/B13637509.png)
